4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid
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Overview
Description
4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a fluoroazetidine ring attached to a benzoic acid moiety, with trifluoroacetic acid as a counterion.
Preparation Methods
The synthesis of 4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid typically involves multiple steps, including the formation of the fluoroazetidine ring and its subsequent attachment to the benzoic acid moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoroazetidine ring and benzoic acid moiety can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical and pharmacological studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is utilized in various industrial processes, including the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoroazetidine ring and benzoic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
4-(3-Fluoroazetidin-3-yl)benzoic acid trifluoroacetic acid can be compared with other similar compounds, such as:
4-(3-Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: This compound also contains a benzoic acid moiety but differs in the substituent attached to the ring.
Other fluoroazetidine derivatives: These compounds share the fluoroazetidine ring but may have different functional groups or counterions. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Properties
IUPAC Name |
4-(3-fluoroazetidin-3-yl)benzoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.C2HF3O2/c11-10(5-12-6-10)8-3-1-7(2-4-8)9(13)14;3-2(4,5)1(6)7/h1-4,12H,5-6H2,(H,13,14);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAOVFXTMHQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)C(=O)O)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-58-0 |
Source
|
Record name | 4-(3-fluoroazetidin-3-yl)benzoic acid; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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